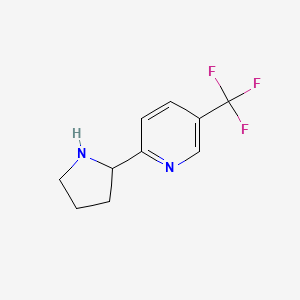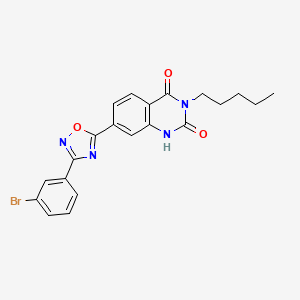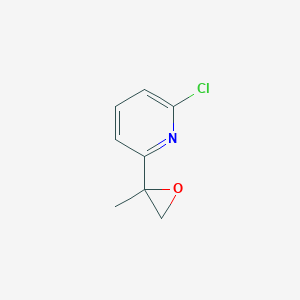![molecular formula C17H21NO2 B2952110 (4-Phenyl-2-oxabicyclo[2.1.1]hexan-5-yl)-piperidin-1-ylmethanone CAS No. 2416233-63-9](/img/structure/B2952110.png)
(4-Phenyl-2-oxabicyclo[2.1.1]hexan-5-yl)-piperidin-1-ylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(4-Phenyl-2-oxabicyclo[2.1.1]hexan-5-yl)-piperidin-1-ylmethanone” is a complex organic molecule. It contains a phenyl group (a benzene ring), a piperidinyl group (a six-membered ring with one nitrogen and five carbon atoms), and a bicyclic hexane structure with an oxygen atom .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the bicyclic hexane structure, the introduction of the phenyl group, and the attachment of the piperidinyl group. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple cyclic structures. The phenyl group is a planar, aromatic ring, while the piperidine ring is a saturated, non-aromatic ring. The bicyclic hexane structure introduces additional complexity, especially because it contains an oxygen atom .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. The phenyl group might undergo electrophilic aromatic substitution reactions, while the piperidine ring might participate in reactions involving the nitrogen atom. The bicyclic hexane structure could potentially undergo ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar oxygen and nitrogen atoms might increase its solubility in polar solvents. The compound’s boiling and melting points, density, and other properties could be predicted using computational chemistry methods .Aplicaciones Científicas De Investigación
Drug Discovery and Development
The compound EN300-26638696, with its bicyclic structure, serves as a saturated bioisostere for the phenyl ring . This property is particularly valuable in drug discovery, where the replacement of the phenyl ring with bioisosteres like 2-oxabicyclo[2.1.1]hexane can lead to drugs with improved physicochemical properties, such as increased water solubility and enhanced metabolic stability . This modification can potentially result in new bioactive analogs of existing drugs, offering a pathway to novel therapeutics with better pharmacokinetic profiles.
Agrochemistry
In the field of agrochemistry, EN300-26638696’s core structure has been utilized to replace the ortho-substituted phenyl ring in marketed agrochemicals . This substitution has dramatically improved water solubility and reduced lipophilicity while retaining bioactivity. Such enhancements are crucial for developing more effective and environmentally friendly agrochemicals.
Antimicrobial and Antifungal Applications
The compound has shown promise in antimicrobial, antifungal, and antiparasitic activities. Its unique structure could be exploited to develop new treatments that address the growing concern of antibiotic resistance by targeting pathogens through different mechanisms compared to traditional antibiotics.
Anticancer Research
EN300-26638696 has been studied for its potential as an anticancer agent. The compound’s ability to act as a bioisostere makes it a candidate for creating cancer drugs with better selectivity and lower side effects, which is a significant step forward in oncology.
Organic Synthesis
The bicyclic structure of EN300-26638696 is an important scaffold in organic synthesis . It can be incorporated into a variety of complex molecules, making it a valuable building block for synthesizing new compounds with potential applications across different fields of chemistry.
Medicinal Chemistry
In medicinal chemistry, the replacement of aromatic rings with saturated bioisosteres like EN300-26638696 is a strategy to escape from flatland . This approach leads to the creation of F(sp3)-rich structures that are more three-dimensional and can interact with biological targets in more nuanced ways, potentially leading to drugs with higher efficacy and specificity.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(4-phenyl-2-oxabicyclo[2.1.1]hexan-5-yl)-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c19-16(18-9-5-2-6-10-18)15-14-11-17(15,12-20-14)13-7-3-1-4-8-13/h1,3-4,7-8,14-15H,2,5-6,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSXVDUVQPWOOQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2C3CC2(CO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-({1-[(2,5-dimethylphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}methyl)benzamide](/img/structure/B2952027.png)
![2-((2,4-Difluorophenyl)sulfonyl)-1-(2,5-dimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2952028.png)



![Benzo[d]thiazol-2-yl(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone](/img/structure/B2952034.png)



![(Z)-N'-(2-amino-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-ylidene)-3-nitrobenzohydrazide](/img/structure/B2952043.png)
![Methyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2952044.png)
![N-(cyclopropylmethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B2952048.png)

